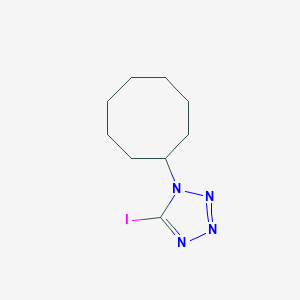
1-Cyclooctyl-5-iodo-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclooctyl-5-iodo-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and coordination chemistry . The compound features a cyclooctyl group attached to the tetrazole ring, with an iodine atom at the 5-position, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 1-Cyclooctyl-5-iodo-1H-tetrazole typically involves the [2+3] cycloaddition reaction between organic nitriles and sodium azide. This reaction is often carried out under catalyst-free conditions in solvents like glycerol . The process can be optimized using microwave-assisted synthesis, heterogeneous catalysts, or nanoparticles as heterogeneous catalysts . Industrial production methods focus on achieving high yields and purity through efficient reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
1-Cyclooctyl-5-iodo-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Cyclooctyl-5-iodo-1H-tetrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyclooctyl-5-iodo-1H-tetrazole involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to various enzymes and receptors . This interaction can modulate biological pathways, leading to the compound’s observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
1-Cyclooctyl-5-iodo-1H-tetrazole can be compared with other tetrazole derivatives such as:
5-Substituted 1H-tetrazoles: These compounds share the tetrazole ring structure but differ in the substituents at the 5-position.
Tetrazole-based drugs: Compounds like losartan and cefazolin contain the tetrazole moiety and are used in medicinal chemistry for their therapeutic properties.
The uniqueness of this compound lies in its specific cyclooctyl and iodine substituents, which confer distinct chemical and biological properties compared to other tetrazole derivatives.
Eigenschaften
CAS-Nummer |
919098-03-6 |
|---|---|
Molekularformel |
C9H15IN4 |
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
1-cyclooctyl-5-iodotetrazole |
InChI |
InChI=1S/C9H15IN4/c10-9-11-12-13-14(9)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI-Schlüssel |
YJDMBHOUGSNKIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)N2C(=NN=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


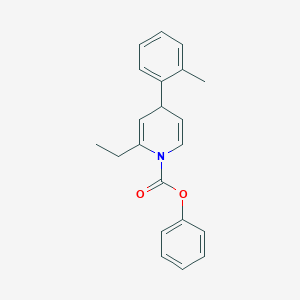
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12610731.png)
![Urea, N-([2,2'-bithiophen]-5-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12610734.png)
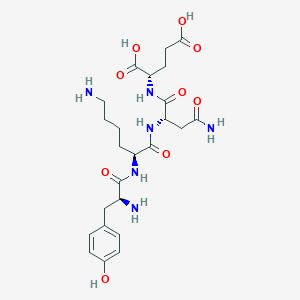
![N-[2-(Cyclopent-2-en-1-yl)phenyl]benzamide](/img/structure/B12610755.png)

![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12610773.png)
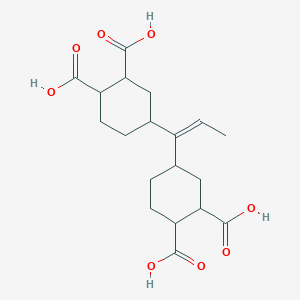
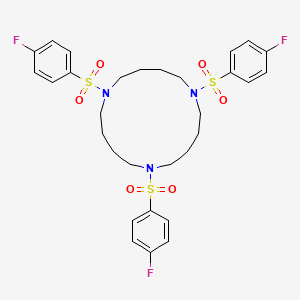
![4,5-Dichloro-2-{1-[4-(methanesulfonyl)phenyl]ethyl}-1,2-thiazol-3(2H)-one](/img/structure/B12610781.png)
![3-[5-Bromo-1-(oxan-2-yl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B12610783.png)

![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)

